(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(4-fluoro-2-methylphenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(4-fluoro-2-methylphenyl)amine, also known as MDBFMA, is a chemical compound that has gained attention in scientific research due to its potential use as a pharmacological tool. The synthesis method of MDBFMA is relatively straightforward, and it has been shown to have specific binding properties that make it useful in studying certain biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(4-fluoro-2-methylphenyl)amine involves its specific binding to certain receptors in the brain and other tissues. Specifically, this compound has been shown to have high affinity for certain serotonin receptors, including the 5-HT2A receptor. By binding to these receptors, this compound can modulate the activity of these receptors and affect various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific receptor subtype it binds to. For example, this compound has been shown to increase the release of certain neurotransmitters, such as dopamine and norepinephrine, in certain brain regions. It has also been shown to modulate certain signaling pathways involved in inflammation and immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(4-fluoro-2-methylphenyl)amine in lab experiments is its high affinity for certain receptor subtypes, which allows for specific targeting of these receptors. Additionally, this compound is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, one limitation of using this compound is its potential for off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research involving (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(4-fluoro-2-methylphenyl)amine. One area of interest is the development of more selective and potent this compound analogs that can be used to study specific receptor subtypes. Additionally, researchers are interested in studying the long-term effects of this compound on various physiological processes, as well as its potential use as a therapeutic agent for certain disorders. Overall, the potential applications of this compound in scientific research are vast, and further investigation is needed to fully understand its effects and potential uses.
Synthesemethoden
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(4-fluoro-2-methylphenyl)amine can be synthesized using a multistep process that involves the reaction of various starting materials. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 4-fluoro-2-methylphenylamine in the presence of a coupling agent such as EDC or DCC. This reaction produces the desired product, this compound, which can be purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(4-fluoro-2-methylphenyl)amine has been used in scientific research as a pharmacological tool to study various biochemical and physiological processes. One area of research where this compound has been particularly useful is in the study of serotonin receptors. This compound has been shown to have high affinity for certain serotonin receptor subtypes, which has allowed researchers to study the effects of these receptors on various physiological processes.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-fluoro-2-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-11-8-13(17)3-4-14(11)18-10-12-2-5-15-16(9-12)20-7-6-19-15/h2-5,8-9,18H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKQYLCDVXOVNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NCC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.